3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a furan ring and a piperazine ring, which is further substituted with a bromopyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps:
-
Formation of the Bromopyrimidine Intermediate: : The synthesis begins with the preparation of 5-bromopyrimidine. This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Piperazine Substitution: : The bromopyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl)piperazine. This reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions.
-
Formation of the Pyridazine Core: : The next step involves the formation of the pyridazine ring. This can be done by reacting a suitable dicarbonyl compound with hydrazine hydrate to form the pyridazine core.
-
Coupling with Furan: : Finally, the furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
-
Oxidation and Reduction: : The furan ring can participate in oxidation reactions, forming furanones or other oxidized derivatives. Reduction reactions can also modify the furan ring or other parts of the molecule.
-
Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents or linkers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound, such as azides, thiols, or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety could interact with nucleophilic sites in proteins or DNA, while the piperazine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidin-2-yl)piperazine: Shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and furan rings.
6-(Furan-2-yl)pyridazine: Contains the pyridazine and furan rings but lacks the bromopyrimidine and piperazine moieties.
3-(Piperazin-1-yl)pyridazine: Similar pyridazine and piperazine structure but without the bromopyrimidine and furan rings.
Uniqueness
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its combination of a bromopyrimidine, piperazine, pyridazine, and furan rings. This unique structure provides multiple sites for chemical modification and potential biological activity, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDAPBCKZNOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.